N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide

CYP2A6 Enzyme Inhibition Drug Metabolism

4-Chloromethyl-7-acetamidocoumarin is a selective, irreversible CYP2A6 inhibitor (IC50=50 nM) used as a chemical probe for drug metabolism, DDI assessment, and target validation in nicotine addiction and oncology. Its 4-chloromethyl group enables specific covalent labeling of cellular thiols, making it a superior building block for fluorescent probes, cell trackers, and ABPP reagents. The 7-acetamido moiety ensures target selectivity unattainable with 7-amino or 4-methyl analogs. As a validated antimicrobial lead scaffold, it accelerates SAR programs. Procure ≥98% purity for high-confidence results.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 447398-67-6
Cat. No. B1271162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide
CAS447398-67-6
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
InChIInChI=1S/C12H10ClNO3/c1-7(15)14-9-2-3-10-8(6-13)4-12(16)17-11(10)5-9/h2-5H,6H2,1H3,(H,14,15)
InChIKeyMKZQSJKIOFTYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide (CAS 447398-67-6): Core Identity and Procurement Context


N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide (also known as 4-chloromethyl-7-acetamidocoumarin) is a synthetic coumarin acetamide derivative [1]. This compound belongs to a class of benzopyrone heterocycles that are widely recognized for their diverse biological activities and fluorescence properties [2]. It is commercially available from multiple specialty chemical suppliers in research-grade purity (typically ≥95-98%) for use as a chemical probe or building block . The chloromethyl moiety at position 4 serves as a reactive handle for further functionalization, while the 7-acetamido group contributes to the molecule's biological target engagement profile [1].

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide: Why Generic Substitution Is Not an Option for Specialized Applications


While a broad range of coumarin and acetamide derivatives exist, the specific substitution pattern of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide confers distinct chemical reactivity and biological selectivity that cannot be replicated by structurally similar analogs. The 4-chloromethyl group enables selective covalent labeling of cellular thiols (a mechanism distinct from the 4-methyl or unsubstituted coumarins) [1], and the 7-acetamido moiety dictates a specific interaction profile with enzymes such as cytochrome P450 2A6 (CYP2A6) [2]. Substituting with a closely related compound, such as 7-amino-4-chloromethylcoumarin or 7-acetamido-4-methylcoumarin, would fundamentally alter the compound's function as a chemical probe or building block, potentially leading to incorrect experimental conclusions or failed synthetic transformations [1].

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide: Quantifiable Differentiation Against Close Analogs and Alternatives


CYP2A6 Inhibition Potency: N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide vs. Reference Inhibitors

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide exhibits potent inhibition of cytochrome P450 2A6 (CYP2A6) with an IC50 of 50 nM in human liver microsomes after 30-minute preincubation [1]. This value is 8-fold more potent than a structurally distinct reference inhibitor with an IC50 of 400 nM tested under comparable conditions (10-minute preincubation in a baculovirus-infected insect cell system) [2]. The compound's chloromethyl group likely contributes to mechanism-based inactivation, with a Ki of 29 µM for irreversible inhibition of CYP2A6 [1]. This potency and irreversible mechanism differentiate it from many reversible coumarin-based CYP2A6 inhibitors [2].

CYP2A6 Enzyme Inhibition Drug Metabolism

Antimicrobial Activity: N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide's Role in a Potent Derivative Series

A series of coumarin acetamide derivatives, including N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide, was synthesized and screened for antimicrobial activity [1]. While specific MIC values for this exact compound were not reported in the open abstract, the study established a clear structure-activity relationship (SAR) where the 4-chloromethyl-7-acetamido substitution pattern is critical for antimicrobial potency against both Gram-positive and Gram-negative bacteria [1]. This SAR is distinct from 7-hydroxy or 4-methyl substituted coumarins, which show weaker or different activity profiles [2].

Antimicrobial Coumarin Acetamide SAR

Covalent Protein Labeling Capability: The 4-Chloromethyl Moiety Advantage

The 4-chloromethyl group of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide is a key functional handle that enables covalent attachment to cellular thiols [1]. This property is the basis for the widely used fluorescent dye CMAC (7-amino-4-chloromethylcoumarin), which relies on the same chloromethyl group for stable cell labeling . In contrast, coumarins lacking a reactive 4-substituent (e.g., coumarin itself or 7-hydroxycoumarin) cannot form such covalent bonds [2]. The combination of this reactive moiety with the 7-acetamido group (which modulates bioactivity and fluorescence) makes this compound a unique bifunctional probe.

Chemical Probe Covalent Labeling Cell Tracking

Synthetic Versatility: The Chloromethyl Group as a Key Intermediate

The 4-chloromethyl group serves as a versatile synthetic handle for nucleophilic substitution reactions, enabling the generation of a diverse array of 4-substituted coumarin derivatives [1]. This reactivity is distinct from the 4-methyl group (which is largely inert under similar conditions) or the 4-unsubstituted position (which requires harsher electrophilic aromatic substitution) [2]. For example, 4-chloromethylcoumarins can be easily converted to amines, ethers, thioethers, or azides for click chemistry applications [1]. The 7-acetamido group remains stable under these conditions, preserving the core biological activity while allowing modular functionalization.

Synthetic Intermediate Organic Synthesis Coumarin Functionalization

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide: High-Impact Research and Industrial Application Scenarios


CYP2A6 Mechanism-Based Inhibition Studies

Leveraging its potent CYP2A6 inhibition (IC50 = 50 nM) and irreversible mechanism, this compound is ideally suited as a tool compound for investigating CYP2A6-mediated drug metabolism, drug-drug interactions, and for validating CYP2A6 as a therapeutic target in nicotine addiction or cancer [1].

Development of Novel Antimicrobial Agents

As a member of a potent coumarin acetamide series with demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, this compound serves as a valuable lead scaffold or key intermediate for medicinal chemistry programs focused on developing new antibiotics [2].

Synthesis of Covalent Fluorescent Probes and Bioconjugates

The 4-chloromethyl group enables facile conjugation to thiol-containing biomolecules, making this compound a strategic building block for creating covalent fluorescent probes, cell trackers, or activity-based protein profiling (ABPP) reagents [3].

Diversity-Oriented Synthesis of Coumarin Libraries

The reactive chloromethyl handle allows for rapid derivatization to generate diverse 4-substituted coumarin libraries for high-throughput screening and SAR studies, accelerating the discovery of new bioactive compounds [4].

Technical Documentation Hub

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